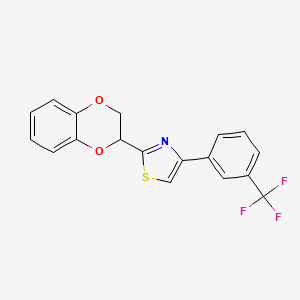
4-Hydroxy Valsartan Benzyl Ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Hydroxy Valsartan Benzyl Ester, Mixture of Diastereomers, is a biochemical compound with the molecular formula C31H35N5O4 and a molecular weight of 541.64 . This compound is primarily used in proteomics research and is known for its solubility in dimethylformamide, dimethyl sulfoxide, and methanol . It is a solid at room temperature and has a melting point greater than 71°C .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy Valsartan Benzyl Ester, Mixture of Diastereomers, involves multiple steps, including the esterification of valsartan with benzyl alcohol and subsequent hydroxylation. The reaction conditions typically require the use of catalysts and solvents such as dimethylformamide and dimethyl sulfoxide to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the product. The compound is stored at 4°C to maintain its stability .
Analyse Des Réactions Chimiques
Types of Reactions
4-Hydroxy Valsartan Benzyl Ester, Mixture of Diastereomers, undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The benzyl ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and in the presence of appropriate solvents .
Major Products
The major products formed from these reactions include ketones, alcohols, and substituted esters, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
4-Hydroxy Valsartan Benzyl Ester, Mixture of Diastereomers, has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reference standard in analytical chemistry.
Biology: Employed in proteomics research to study protein interactions and functions.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of hypertension.
Mécanisme D'action
The mechanism of action of 4-Hydroxy Valsartan Benzyl Ester, Mixture of Diastereomers, involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the angiotensin II receptor, which plays a crucial role in regulating blood pressure. By blocking this receptor, the compound helps in reducing blood pressure and improving cardiovascular health .
Comparaison Avec Des Composés Similaires
Similar Compounds
Valsartan: A widely used antihypertensive drug that shares a similar structure but lacks the hydroxyl and benzyl ester groups.
Losartan: Another angiotensin II receptor antagonist with a different chemical structure but similar therapeutic effects.
Irbesartan: Similar to valsartan and losartan, used in the treatment of hypertension and heart failure.
Uniqueness
4-Hydroxy Valsartan Benzyl Ester, Mixture of Diastereomers, is unique due to its hydroxyl and benzyl ester groups, which enhance its solubility and reactivity. These structural modifications also contribute to its distinct pharmacological properties and potential therapeutic applications .
Propriétés
Formule moléculaire |
C31H35N5O4 |
|---|---|
Poids moléculaire |
541.6 g/mol |
Nom IUPAC |
benzyl 2-[4-hydroxypentanoyl-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]amino]-3-methylbutanoate |
InChI |
InChI=1S/C31H35N5O4/c1-21(2)29(31(39)40-20-24-9-5-4-6-10-24)36(28(38)18-13-22(3)37)19-23-14-16-25(17-15-23)26-11-7-8-12-27(26)30-32-34-35-33-30/h4-12,14-17,21-22,29,37H,13,18-20H2,1-3H3,(H,32,33,34,35) |
Clé InChI |
SBTQJNOSFHANBX-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(C(=O)OCC1=CC=CC=C1)N(CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)C(=O)CCC(C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


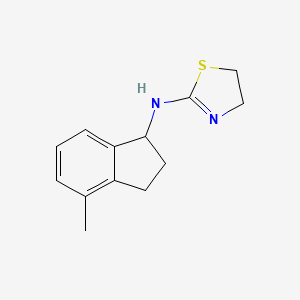


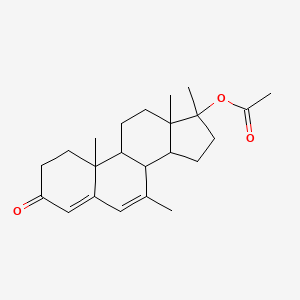
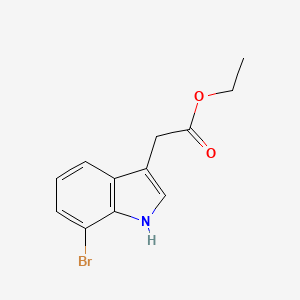
![Sodium;7-[8-(2,2-dimethylbutanoyloxy)-6-(hydroxymethyl)-2-methyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoate](/img/structure/B12287001.png)
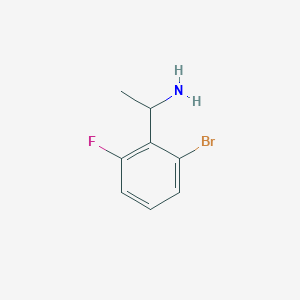
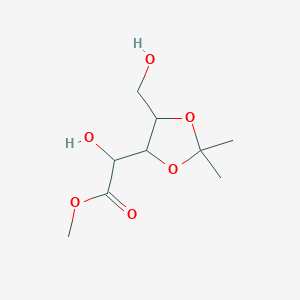
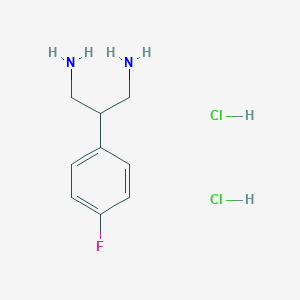
![15,17-bis[[tert-butyl(dimethyl)silyl]oxy]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B12287034.png)
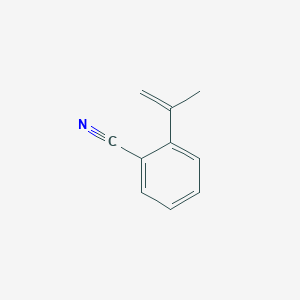
![O-phenyl 9-hydroxy-8-(4-phenylmethoxy-5a,6-dihydroimidazo[2,1-b]purin-1-yl)-2,2,4,4-tetra(propan-2-yl)-6,6a,8,9a-tetrahydrofuro[3,2-f][1,3,5,2,4]trioxadisilocine-9-carbothioate](/img/structure/B12287042.png)
![3',6',10,11b-tetramethylspiro[2,3,4,6,6a,6b,7,8,11,11a-decahydro-1H-benzo[a]fluorene-9,2'-3a,4,5,6,7,7a-hexahydro-3H-furo[3,2-b]pyridine]-3-ol;methane](/img/structure/B12287046.png)
